Wild-Type PfDHFR Affinity vs. Trimethoprim
The target compound (designated as compound 29 in the primary study) exhibits a Ki of 15.4 nM against wild-type PfDHFR [1]. In the same assay system, the parent drug trimethoprim (TMP) yields a Ki of 10.3 nM [2]. Although TMP is approximately 1.5-fold more potent against the wild-type enzyme, the critical differentiation emerges when resistant mutants are profiled (see subsequent evidence items).
| Evidence Dimension | Enzyme inhibition constant (Ki) against wild-type PfDHFR |
|---|---|
| Target Compound Data | Ki = 15.4 nM |
| Comparator Or Baseline | Trimethoprim (TMP): Ki = 10.3 nM |
| Quantified Difference | TMP is ~1.5-fold more potent against wild-type; target compound is 1.5-fold weaker |
| Conditions | Recombinant wild-type P. falciparum DHFR enzyme inhibition assay; Ki determined by Cheng–Prusoff equation; J. Med. Chem. 2004, 47, 345–354, Table 2. |
Why This Matters
Procurement decisions for antimalarial drug discovery programs must account for differential wild-type vs. mutant potency profiles, not merely wild-type potency; the target compound's wild-type Ki of 15.4 nM establishes the baseline from which its resistance-refractory properties are measured.
- [1] BindingDB Entry BDBM50138711: Ki = 15.4 nM against wild-type PfDHFR (S108N DHFR). Data curated from Sirichaiwat et al., J. Med. Chem. 2004, 47, 345–354. View Source
- [2] Sirichaiwat, C. et al. J. Med. Chem. 2004, 47 (2), 345–354, Table 2. Trimethoprim Ki (wild-type) = 10.3 nM; Compound 29 Ki (wild-type) = 15.4 nM. View Source
